3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline
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Overview
Description
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is a chemical compound that features a pyrrolidine ring substituted with chlorine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of
Properties
Molecular Formula |
C10H11ClF2N2 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline |
InChI |
InChI=1S/C10H11ClF2N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
InChI Key |
NQWNAOZFKBKJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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